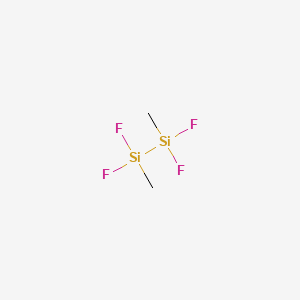

1,1,2,2-Tetrafluoro-1,2-dimethyldisilane

Description

1,1,2,2-Tetrafluoro-1,2-dimethyldisilane is a fluorinated disilane compound characterized by a disilane (Si–Si) backbone with two methyl (–CH₃) and four fluorine (–F) substituents. This structure confers unique chemical and physical properties, including high thermal stability, low polarity, and resistance to oxidation.

Properties

CAS No. |

56998-69-7 |

|---|---|

Molecular Formula |

C2H6F4Si2 |

Molecular Weight |

162.23 g/mol |

IUPAC Name |

[difluoro(methyl)silyl]-difluoro-methylsilane |

InChI |

InChI=1S/C2H6F4Si2/c1-7(3,4)8(2,5)6/h1-2H3 |

InChI Key |

XXTMEDZEZROTDU-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](F)(F)[Si](C)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2,2-Tetrafluoro-1,2-dimethyldisilane typically involves the reaction of silicon-based precursors with fluorinating agents. One common method includes the reaction of 1,2-dimethyldisilane with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of 1,1,2,2-Tetrafluoro-1,2-dimethyldisilane may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process requires careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1,2,2-Tetrafluoro-1,2-dimethyldisilane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form silicon dioxide and other fluorinated silicon compounds.

Reduction: Reduction reactions can lead to the formation of lower oxidation state silicon compounds.

Substitution: The fluorine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen, ozone, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Halogen exchange reactions can be carried out using reagents like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silicon dioxide, while substitution reactions can produce various halogenated silicon compounds.

Scientific Research Applications

1,1,2,2-Tetrafluoro-1,2-dimethyldisilane has several applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of other fluorinated organosilicon compounds.

Biology: The compound’s unique properties make it useful in the development of novel biomaterials.

Medicine: Research is ongoing into its potential use in drug delivery systems due to its biocompatibility.

Industry: It is used in the production of high-performance materials, including coatings and sealants, due to its chemical stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1,1,2,2-Tetrafluoro-1,2-dimethyldisilane involves its interaction with various molecular targets. The fluorine atoms in the compound can form strong bonds with other elements, leading to the formation of stable complexes. These interactions can affect the compound’s reactivity and its ability to participate in chemical reactions.

Comparison with Similar Compounds

1,1,2,2-Tetrachloro-1,2-dimethyldisilane (CAS 812-14-6)

- Structure : Chlorine replaces fluorine atoms.

- Properties :

- Phase Transition Enthalpy : 42.4 kJ/mol (sublimation, 300–375 K) .

- Reactivity : Higher polarity and susceptibility to hydrolysis compared to fluorinated analogs due to weaker Si–Cl bonds.

- Applications : Used as a precursor in silicon-based polymer synthesis, where chlorine atoms facilitate cross-linking .

1,2-bis(Trifluoromethyl)-1,1,2,2-tetramethyldisilane

- Structure : Trifluoromethyl (–CF₃) groups replace fluorine atoms.

- Properties :

1,1,2,2-Tetramethyl-1,2-diphenyldisilane (CAS 1145-98-8)

- Structure : Phenyl (–C₆H₅) groups replace fluorine atoms.

- Properties :

Halogenated Ethane Derivatives (Non-Disilane Comparators)

1,1,2,2-Tetrafluoroethane (CAS 359-35-3)

- Structure : Ethane backbone with four fluorine atoms.

- Properties: Vapor Pressure: 4678.89 kPa at 391.8 K . Applications: Refrigerant (Freon 134) due to low boiling point and non-flammability .

1,2-Dichloro-1,1,2,2-tetrafluoroethane (Freon 114)

- Structure : Ethane with two chlorine and four fluorine atoms.

- Properties :

Data Table: Key Properties of Disilane Derivatives

Research Findings and Trends

- Fluorine vs. Chlorine Substitution : Fluorinated disilanes exhibit lower reactivity and higher thermal stability compared to chlorinated analogs, making them preferable in electronics and aerospace materials .

- Conformational Dynamics : Bulky substituents (e.g., –CF₃ or phenyl) introduce steric hindrance, affecting molecular packing and phase behavior .

- Toxicity and Safety : Fluorinated compounds generally pose lower environmental risks than chlorinated counterparts, aligning with global phase-out of chlorofluorocarbons (CFCs) .

Q & A

Basic Question: What are the recommended spectroscopic techniques for characterizing 1,1,2,2-Tetrafluoro-1,2-dimethyldisilane, and how should spectral contradictions be resolved?

Answer:

- Key Techniques :

- NMR Spectroscopy : Use and NMR to analyze fluorine and silicon environments. Discrepancies in peak splitting (e.g., unexpected coupling constants) may arise from conformational isomerism or impurities .

- IR Spectroscopy : Monitor Si-F stretching vibrations (typically 700–900 cm). Compare with NIST reference data to validate assignments .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and isotopic patterns.

- Resolving Contradictions : Cross-validate with computational simulations (e.g., DFT for vibrational modes) and consult multiple databases (e.g., NIST WebBook, PubChem) to address outliers .

Advanced Question: How can factorial design optimize the synthesis of 1,1,2,2-Tetrafluoro-1,2-dimethyldisilane, particularly in managing side reactions?

Answer:

-

Factorial Parameters :

Factor Levels Temperature 80°C, 120°C Catalyst (e.g., Pt/C) 0.5 mol%, 1.0 mol% Reaction Time 6h, 12h -

Outcome Metrics : Yield, purity (GC-MS), and byproduct formation (e.g., Si-F bond cleavage products).

-

Methodology : Use a factorial design to identify interactions. For example, high temperature + low catalyst may increase decomposition, while extended time + high catalyst maximizes yield .

-

Data Analysis : ANOVA to rank factor significance. Optimize conditions iteratively using response surface methodology (RSM) .

Basic Question: What safety protocols are critical when handling 1,1,2,2-Tetrafluoro-1,2-dimethyldisilane in laboratory settings?

Answer:

- PPE Requirements : Fluoropolymer-lined gloves, face shields, and fume hoods to prevent dermal/ocular exposure to fluorinated silanes .

- Waste Management : Collect residues in PTFE-coated containers for incineration to avoid HF release. Neutralize spills with calcium carbonate .

- Ventilation : Ensure airflow >0.5 m/s to mitigate vapor accumulation (TLV-TWA: 1 ppm) .

Advanced Question: How do computational models (e.g., DFT, MD) explain the thermodynamic instability of 1,1,2,2-Tetrafluoro-1,2-dimethyldisilane under ambient conditions?

Answer:

- DFT Insights : Calculate bond dissociation energies (BDEs) for Si-F (≈550 kJ/mol) vs. Si-C (≈320 kJ/mol). Lower Si-C BDEs suggest susceptibility to hydrolysis or thermal cleavage .

- Molecular Dynamics (MD) : Simulate degradation pathways in humid environments. Predict HF release via Si-F bond hydrolysis, aligning with experimental TGA-DSC data (decomposition onset ~150°C) .

- Mitigation Strategies : Stabilize via steric hindrance (e.g., bulkier substituents) or inert-atmosphere storage .

Basic Question: What downstream applications of 1,1,2,2-Tetrafluoro-1,2-dimethyldisilane are explored in materials science?

Answer:

- Fluorinated Polymers : Acts as a precursor for Si-F-rich copolymers with enhanced thermal stability (e.g., >300°C) and low dielectric constants (<2.5) .

- Surface Modification : Forms hydrophobic coatings via CVD. Applications in microelectronics (anti-stiction layers) and biomedical devices (anti-fouling) .

Advanced Question: How do conflicting reports on the Henry’s Law constant of 1,1,2,2-Tetrafluoro-1,2-dimethyldisilane impact environmental fate studies?

Answer:

- Data Discrepancies : NIST reports atm·m/mol, while EPA models suggest . Differences may stem from measurement techniques (static vs. dynamic headspace) .

- Resolution : Conduct phase-equilibrium experiments under controlled humidity. Use quantum-mechanical solvation models (e.g., COSMO-RS) to validate empirical data .

Basic Question: What chromatographic methods are optimal for purity analysis of 1,1,2,2-Tetrafluoro-1,2-dimethyldisilane?

Answer:

-

GC Conditions :

Column Temperature Program Detector DB-5MS (30m) 50°C (2min) → 10°C/min → 250°C FID/MS -

HPLC : Use a C18 column with acetonitrile/water (70:30) for polar impurities. Retention time ~8.2min .

Advanced Question: What mechanistic insights explain the regioselectivity in fluorination reactions involving 1,1,2,2-Tetrafluoro-1,2-dimethyldisilane?

Answer:

- Electrophilic Fluorination : DFT studies show fluorine preferentially attacks the less sterically hindered silicon center (ΔG = 45 kJ/mol vs. 58 kJ/mol for hindered site) .

- Kinetic vs. Thermodynamic Control : Low-temperature reactions favor kinetic products (e.g., mono-fluorinated intermediates), while high-temperature conditions drive thermodynamic stability (di-fluorinated) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.